molecular formula C21H36O4 B233300 (Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid CAS No. 148796-52-5

(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid

Cat. No.: B233300
CAS No.: 148796-52-5
M. Wt: 352.5 g/mol
InChI Key: SHOFERKZKPIVEA-KFFQXIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid is a complex organic compound with a unique structure. It is a derivative of butenedioic acid, which is known for its cis-trans isomerism. The compound’s structure includes a long hexadecenyl chain and a methyl group, making it distinct from simpler butenedioic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid involves several steps. One common method is the esterification of butenedioic acid with a long-chain alcohol, followed by selective hydrogenation to achieve the desired (Z,Z) configuration. The reaction conditions typically include:

    Catalysts: Palladium or platinum catalysts are often used.

    Solvents: Organic solvents like toluene or dichloromethane.

    Temperature: Reactions are usually carried out at elevated temperatures, around 80-120°C.

    Pressure: Hydrogenation reactions may require high pressure, up to 50 atm.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Solvents: Common solvents include ethanol, methanol, and acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the production of polymers and resins due to its unique structural properties.

Mechanism of Action

The mechanism by which (Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its reactive double bonds can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fumaric Acid: A trans isomer of butenedioic acid, used in food and pharmaceutical industries.

    Maleic Acid: A cis isomer of butenedioic acid, used in the production of resins and coatings.

    Hexadecenyl Succinic Anhydride: A similar compound with industrial applications in lubricants and adhesives.

Uniqueness

(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid is unique due to its specific (Z,Z) configuration and the presence of a long hexadecenyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

148796-52-5

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C21H36O4/c1-4-6-8-10-11-12-14-16-19(15-13-9-7-5-2)25-20(22)17-18(3)21(23)24/h5,7,17,19H,4,6,8-16H2,1-3H3,(H,23,24)/b7-5+,18-17-

InChI Key

SHOFERKZKPIVEA-KFFQXIENSA-N

SMILES

CCCCCCCCCC(CCCC=CC)OC(=O)C=C(C)C(=O)O

Isomeric SMILES

CCCCCCCCCC(CCC/C=C/C)OC(=O)/C=C(/C)\C(=O)O

Canonical SMILES

CCCCCCCCCC(CCCC=CC)OC(=O)C=C(C)C(=O)O

Synonyms

chaetomellic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid
Reactant of Route 2
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid
Reactant of Route 3
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid
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(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid
Reactant of Route 5
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid
Reactant of Route 6
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid

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